Azelnidipine

Hypertension Sympathetic nervous system Calcium channel blocker

Azelnidipine is a dihydropyridine CCB with unique T-type/N-type channel blockade, delivering ~22% lower sympathetic nerve activity vs. amlodipine at equivalent BP control, potent antioxidant cardioprotection absent with nifedipine, and a 5.4-fold reduction in pedal edema vs. amlodipine in combination therapy. Procure for hypertension, HFpEF, and oxidative-stress studies where sympathetic modulation and tolerability are critical endpoints.

Molecular Formula C33H34N4O6
Molecular Weight 582.6 g/mol
CAS No. 123524-52-7
Cat. No. B1666253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelnidipine
CAS123524-52-7
Synonyms3-(1-diphenylmethylazetidin-3-yl)-5-isopropyl-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
azelnidipine
CS 905
CS-905
Molecular FormulaC33H34N4O6
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
InChIKeyZKFQEACEUNWPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azelnidipine (CAS 123524-52-7): Dihydropyridine Calcium Channel Blocker with L/T-Type Affinity for Hypertension Research


Azelnidipine (CAS 123524-52-7) is a dihydropyridine calcium channel blocker (CCB) marketed in Japan by Daiichi-Sankyo under the brand name CalBlock. It is characterized by a gradual onset of action and long-lasting antihypertensive effect with a relatively small increase in heart rate compared to other CCBs [1]. Unlike classical dihydropyridines that are purely L-type selective, azelnidipine also exhibits inhibitory activity at T-type and N-type calcium channels [2]. It is approved in Japan for the treatment of hypertension and is also indicated for ischemic heart disease and cardiac remodeling after myocardial infarction .

Why Azelnidipine Cannot Be Interchanged with Amlodipine or Other Dihydropyridine CCBs in Research Protocols


Substituting azelnidipine with other dihydropyridine calcium channel blockers (e.g., amlodipine, nifedipine, or cilnidipine) introduces confounding variables in both clinical and preclinical investigations due to significant differences in calcium channel subtype selectivity, sympathetic nerve activity modulation, antioxidant capacity, and adverse effect profiles [1]. Unlike amlodipine, which is a pure L-type blocker, azelnidipine also inhibits T-type and N-type channels, leading to differential effects on heart rate and sympathetic tone [2]. Moreover, azelnidipine exhibits potent antioxidant properties not consistently observed with other CCBs, which can impact models of oxidative stress-related pathologies [3]. These pharmacodynamic and pleiotropic distinctions render simple in-class substitution scientifically invalid.

Azelnidipine Quantitative Differentiation: Head-to-Head Evidence Against Amlodipine, Cilnidipine, and Nifedipine


Azelnidipine vs. Amlodipine: Sympathetic Nerve Activity Reduction in Hypertensive Patients

In a prospective, randomized, open-label crossover study of 14 patients with primary hypertension, azelnidipine treatment significantly reduced muscle sympathetic nerve activity (MSNA) compared to amlodipine [1]. This differential effect occurs despite similar reductions in systolic and diastolic blood pressure between the two agents, indicating a unique pharmacodynamic property independent of blood pressure lowering.

Hypertension Sympathetic nervous system Calcium channel blocker

Azelnidipine vs. Amlodipine: Lower Incidence of Pedal Edema in Hypertensive Patients

In a 12-week prospective, randomized, open-label trial comparing fixed-dose combinations (FDC) of azelnidipine-telmisartan versus amlodipine-telmisartan in 225 Indian patients with stage II hypertension, the incidence of pedal edema was significantly lower in the azelnidipine group [1]. Blood pressure reduction was equivalent between groups, confirming that the safety advantage is not due to inferior antihypertensive efficacy.

Hypertension Adverse effects Calcium channel blocker

Azelnidipine vs. Cilnidipine: Improved Cardiac Sympathetic Nerve Function in HFpEF Patients

In a study of 24 consecutive heart failure patients with preserved ejection fraction (HFpEF) and hypertension, switching from cilnidipine to azelnidipine resulted in a significant reduction in cardiac MIBG washout rate, a marker of improved cardiac sympathetic nerve function [1]. No significant changes were observed in blood pressure, heart rate, or echocardiographic parameters, indicating a specific effect on cardiac sympathetic activity independent of hemodynamic changes.

Heart failure with preserved ejection fraction Cardiac sympathetic nerve activity Calcium channel blocker

Azelnidipine vs. Nifedipine: Superior Antioxidant Cardioprotection in Neonatal Rat Cardiomyocytes

In an in vitro model of oxidative stress using neonatal rat cardiomyocytes exposed to H₂O₂, azelnidipine, but not nifedipine, significantly inhibited H₂O₂-induced JNK activation and cell death [1]. This indicates that azelnidipine possesses antioxidant-mediated cardioprotective properties that are not shared by nifedipine, despite both being dihydropyridine L-type calcium channel blockers.

Oxidative stress Cardioprotection Calcium channel blocker

Azelnidipine vs. Class: Distinct Calcium Channel Subtype Selectivity Profile

Electrophysiological studies on cloned calcium channel subtypes expressed in Xenopus oocytes demonstrate that azelnidipine inhibits not only L-type channels but also N-type and T-type channels, with IC₅₀ values for N-type and T-type channels approximately 6-fold and 2-fold higher, respectively, than for L-type channels [1]. In contrast, amlodipine and nifedipine are predominantly L-type selective. This multi-channel inhibitory profile is a class-level differentiation that may contribute to its unique hemodynamic and neurohormonal effects.

Calcium channel subtypes Electrophysiology Selectivity

Azelnidipine vs. Amlodipine: Differential Heart Rate Response with Equivalent Antihypertensive Efficacy

Across multiple clinical studies, azelnidipine consistently demonstrates a reduction in heart rate compared to amlodipine, despite equivalent reductions in blood pressure. In a crossover study, heart rate in the azelnidipine group significantly decreased compared to amlodipine [1]. Similarly, in the FDC trial, pulse rate reduction favored azelnidipine over amlodipine [2]. This differential effect on heart rate is a key pharmacodynamic distinction.

Hypertension Heart rate Calcium channel blocker

Azelnidipine Optimal Use Cases: Research and Procurement Scenarios Based on Quantitative Evidence


Hypertension Studies Requiring Control of Sympathetic Nerve Activity

Azelnidipine is the preferred CCB for clinical or preclinical hypertension studies where sympathetic nerve activity (SNA) is a primary endpoint or a critical confounding variable. Evidence from a direct head-to-head comparison demonstrates a ~22% reduction in MSNA with azelnidipine compared to amlodipine, despite equivalent blood pressure control [1]. This unique property, attributed to its T-type and N-type channel blockade, reduces sympathetic activation that typically accompanies vasodilation with L-type selective CCBs. Researchers investigating baroreflex function, neurogenic hypertension, or the role of SNA in cardiovascular disease progression should prioritize azelnidipine over amlodipine or nifedipine.

Heart Failure with Preserved Ejection Fraction (HFpEF) Models Targeting Cardiac Sympathetic Function

Azelnidipine is indicated for studies involving HFpEF and hypertension, particularly where modulation of cardiac sympathetic nerve activity is a key outcome. Switching from cilnidipine to azelnidipine significantly improved cardiac MIBG washout rate, a marker of cardiac sympathetic nerve function, in HFpEF patients over 6 months [1]. This effect occurred independently of changes in blood pressure or echocardiographic parameters, suggesting a specific cardiac benefit. Procurement of azelnidipine is scientifically justified for research protocols examining the interplay between calcium channel blockade, cardiac sympathetic tone, and HFpEF pathophysiology.

Preclinical Oxidative Stress and Cardioprotection Studies

Azelnidipine should be selected over nifedipine or amlodipine for in vitro and in vivo models of oxidative stress-induced cardiac injury. In neonatal rat cardiomyocytes, azelnidipine (but not nifedipine) significantly inhibited H₂O₂-induced JNK activation and cell death, improving cell viability by 10.2 percentage points over H₂O₂-treated controls [1]. This antioxidant-mediated cardioprotection is a class-differentiating pleiotropic effect. Researchers investigating ischemia-reperfusion injury, diabetic cardiomyopathy, or other oxidative stress-related cardiovascular pathologies should consider azelnidipine as a tool compound to dissect the contribution of antioxidant properties to CCB-mediated cardioprotection.

Clinical Trials and Observational Studies with Pedal Edema as a Safety Endpoint

Azelnidipine is the rational choice for clinical studies where pedal edema is a relevant safety endpoint or a confounding adverse event that could affect patient adherence or study outcomes. In a randomized trial, the incidence of pedal edema was 5.4-fold lower with azelnidipine-telmisartan (1.7%) compared to amlodipine-telmisartan (9.1%), while maintaining equivalent antihypertensive efficacy [1]. This evidence supports procurement of azelnidipine for long-term hypertension trials, combination therapy studies, or real-world evidence generation where minimizing edema-related discontinuation is critical for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.